Product packaging for Ajugamarin F4(Cat. No.:CAS No. 122587-84-2)

Ajugamarin F4

Cat. No.: B1585201
CAS No.: 122587-84-2
M. Wt: 534.6 g/mol
InChI Key: LJHYCABROUGORR-RHULUVNISA-N
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Description

Contextualization of Neo-Clerodane Diterpenoids in Phytochemistry

Neo-clerodane diterpenoids are a large and structurally diverse class of natural compounds found in a variety of plant species. cimap.res.in These molecules are characterized by a specific bicyclic carbon skeleton and are of significant interest to chemists and pharmacologists due to their wide range of biological activities. cimap.res.in Research has shown that neo-clerodane diterpenoids exhibit properties such as antifeedant activity against certain pests and antibacterial effects. cimap.res.in

The structural complexity of these compounds often includes multiple stereocenters and functional groups, making their isolation and structural elucidation a challenging yet rewarding area of phytochemistry. mdpi.comnih.gov The presence of features like furan (B31954) rings and ester groups is common within this class of molecules. mdpi.comnih.gov The study of neo-clerodane diterpenoids contributes significantly to our understanding of plant secondary metabolites and their ecological roles.

Overview of Ajugamarin F4 within the Ajuga Genus

This compound is a neo-clerodane diterpenoid that has been isolated from plants of the Ajuga genus, which belongs to the Lamiaceae family. medchemexpress.comresearchgate.netactascientific.com This genus comprises over 300 species of flowering plants distributed across temperate regions of the world. researchgate.net Ajuga species are known to produce a rich variety of secondary metabolites, including phytoecdysteroids, iridoids, and a significant number of neo-clerodane diterpenoids. researchgate.netbrieflands.com

Specifically, this compound has been identified in Ajuga parviflora and Ajuga decumbens. medchemexpress.comresearchgate.netarctomsci.com Its presence alongside other related neo-clerodane diterpenoids underscores the chemosystematic significance of these compounds within the Ajuga genus. researchgate.netresearchgate.net The isolation and characterization of this compound and its analogs from these plants have been achieved through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR). researchgate.net

Significance of this compound in Contemporary Natural Product Chemistry Research

This compound holds importance in contemporary natural product chemistry for several reasons. Its complex and highly oxygenated structure presents a significant challenge for total synthesis, driving innovation in synthetic methodologies. ontosight.ai The molecule's potential biological activities, characteristic of the neo-clerodane class, make it a subject of interest for further pharmacological investigation. ontosight.ai

Modern techniques in natural product research, such as advanced NMR spectroscopy and computational methods, are being applied to streamline the identification and structural elucidation of compounds like this compound. nih.gov The continued study of this compound and its derivatives contributes to the growing library of natural products and provides templates for the development of new chemical entities. scirp.org Its role as a known compound also aids in the dereplication process during the investigation of new plant extracts from the Ajuga genus. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42O9 B1585201 Ajugamarin F4 CAS No. 122587-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S)-2-[(1S,2R,4S,4aR,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3/t17-,18+,22-,23+,24-,27-,28?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHYCABROUGORR-RHULUVNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924209
Record name 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122587-84-2
Record name Ajugamarin F 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122587842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biogeographical Distribution

Isolation from Ajuga decumbens Thunb.

Ajugamarin F4 was notably isolated from the ethanol (B145695) extract of Ajuga decumbens. bioline.org.brbiomedres.us This herbaceous flowering plant is widespread in East Asia, specifically in China, Japan, and Korea. bioline.org.brwikipedia.org In China, its presence is recorded in several provinces including Anhui, Fujian, Guangdong, Hainan, Hubei, Hunan, Jiangsu, Jiangxi, Qinghai, Sichuan, Taiwan, Yunnan, and Zhejiang. biomedres.usbiomedres.us It typically grows in environments such as streamsides and wet grassy slopes. biomedres.us Research has identified a variety of bioactive compounds in A. decumbens, with diterpenoids like this compound being a prominent class. bioline.org.brbiomedres.usresearchgate.net

Presence in Ajuga macrosperma var. breviflora Hook. f.

The compound this compound has also been identified in Ajuga macrosperma var. breviflora. csic.esnih.gov This particular variety is found in the Kumaun region of Uttarakhand state in India. csic.es Phytochemical analysis of this plant led to the isolation of several neo-clerodane diterpenoids, including this compound, alongside other known and new compounds. csic.esnih.govresearchgate.net

Identification in Ajuga nipponensis Makino

This compound has been reported in Ajuga nipponensis. pjps.pk This species is native to the temperate regions of East Asia, including Japan, and has a presence that spans the eastern part of the continent. picturethisai.comflower-db.comkew.org It is found in habitats such as mountains, the edges of farm roads, and gardens. flower-db.com The plant is known to contain various neo-clerodane diterpenes. chemfaces.com

Discovery in Ajuga parviflora

The presence of this compound has been confirmed in Ajuga parviflora. actascientific.comresearchgate.netmedchemexpress.com This species is found in regions of Eastern Afghanistan, Pakistan, Kashmir, and Northwestern India. actascientific.com It typically grows on open slopes in the Himalayas at altitudes ranging from 600 to 1500 meters. iisc.ac.inefloraofindia.com Studies on the chemical constituents of A. parviflora collected near Nainital, India, have led to the isolation of this compound among other neo-clerodane diterpenoids. actascientific.comresearchgate.net

Broader Occurrence across Ajuga Species

The genus Ajuga consists of over 60 species distributed across Europe, Asia, Africa, and Australia. wikipedia.org Many of these species are recognized for their rich phytochemical profiles, particularly the presence of neo-clerodane diterpenoids. actascientific.comsci-hub.se Besides the aforementioned species, other Ajuga species that have been subjects of phytochemical investigations include A. bracteosa, A. forrestii, and A. ciliata. bioline.org.br While this compound has been specifically isolated from A. decumbens, A. macrosperma var. breviflora, A. nipponensis, and A. parviflora, the chemical diversity within the genus suggests the potential for its presence in other related species. pjps.pksci-hub.seresearchgate.net

Geographical Distribution of Source Plants

The plants from which this compound has been isolated have distinct but sometimes overlapping geographical distributions.

Plant SpeciesGeographical Distribution
Ajuga decumbens China (Anhui, Fujian, Guangdong, Hainan, Hubei, Hunan, Jiangsu, Jiangxi, Qinghai, Sichuan, Taiwan, Yunnan, Zhejiang), Japan, Korea. biomedres.uswikipedia.orgbiomedres.uskew.org
Ajuga macrosperma Himalaya to Taiwan, including India, Nepal, Bangladesh, Myanmar, Thailand, Laos, and Vietnam. efloraofindia.comkew.orgiisc.ac.intheferns.info
Ajuga nipponensis Southern China to Vietnam and Temperate East Asia, including Japan and Korea. picturethisai.comkew.orgwikipedia.orgtheferns.info
Ajuga parviflora Eastern Afghanistan, Pakistan, Northern India, Nepal, and the Central Himalayas. actascientific.comiisc.ac.inefloraofindia.comwikipedia.orgijrbat.in

Methodologies for Acquisition and Structural Research

Strategies for Extraction from Plant Material

Ajugamarin F4 has been successfully isolated from various plants of the Ajuga genus, including Ajuga macrosperma var. breviflora, Ajuga decumbens, and Ajuga forrestii. bioline.org.brresearchgate.netcsic.es The initial and most critical step in its acquisition is the extraction from the raw plant material.

The primary strategy for liberating this compound from the plant matrix is solvent-based extraction. Research has shown that methanol (B129727) is an effective solvent for this purpose. csic.es In a typical procedure, powdered, air-dried whole plants are subjected to percolation with methanol at room temperature over an extended period, often 24 hours. csic.es This process is usually repeated multiple times to ensure a comprehensive extraction of the plant's chemical constituents. csic.es The resulting methanol extracts are then combined and concentrated under vacuum to yield a crude extract, which serves as the starting material for further purification. csic.es Ethanol (B145695) has also been utilized in the extraction of plants like A. decumbens to isolate diterpenoids, including this compound. bioline.org.brbiomedres.us

Table 1: Example of Solvent-Based Extraction Parameters for this compound Source Material

Parameter Description Source
Plant Material Powdered, air-dried whole plants of Ajuga macrosperma var. breviflora csic.es
Solvent Methanol csic.es
Technique Percolation csic.es
Duration 24 hours (repeated) csic.es
Temperature Room Temperature csic.es

| Post-Extraction | Combined extracts evaporated under vacuum | csic.es |

Following the initial solvent extraction, the crude extract contains a complex mixture of compounds. To isolate this compound, a series of fractionation steps are employed. A common initial step involves liquid-liquid partitioning. The crude methanol extract is often dissolved in a methanol-water mixture and first "defatted" by partitioning against a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. csic.es Subsequently, the aqueous methanol phase is partitioned against a solvent of intermediate polarity, such as dichloromethane (B109758) (CH2Cl2), to isolate the desired diterpenoids. csic.es

The resulting dichloromethane fraction, now enriched with compounds like this compound, is typically subjected to column chromatography. This semi-preparative technique uses a solid stationary phase, such as silica (B1680970) gel, to separate compounds based on their polarity. csic.es The fraction is loaded onto the column and eluted with a gradient system of solvents, commonly a mixture of dichloromethane and acetone, with the polarity increasing over time. csic.es Fractions are collected systematically and analyzed (e.g., by TLC) to pool those containing similar compounds. csic.es

Table 2: Example of a Silica Gel Column Chromatography Gradient System

Solvent System (CH2Cl2:Acetone) Purpose Source
95:5 Elution of non-polar compounds csic.es
90:10 Gradient Step csic.es
80:20 Gradient Step csic.es
60:40 Elution of moderately polar compounds csic.es
50:50 Gradient Step csic.es
40:60 Gradient Step csic.es
30:70 Elution of more polar compounds csic.es

Solvent-Based Extraction Techniques

Advanced Separation and Purification Techniques

Even after initial fractionation, the targeted compound is often present in a mixture with structurally similar molecules. Therefore, high-resolution separation techniques are required for final purification.

Semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a crucial tool for the final isolation of this compound from the enriched fractions obtained through column chromatography. csic.esresearchgate.net This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). csic.esthermofisher.com Research demonstrates the use of a C18 column with a gradient mobile phase, typically composed of water and methanol, to achieve high-resolution separation. csic.es By carefully controlling the gradient, flow rate, and temperature, researchers can successfully isolate pure this compound from other closely related neo-clerodane diterpenoids. csic.esresearchgate.net

Table 3: Example of Semi-Preparative RP-HPLC Parameters for this compound Isolation

Parameter Description Source
Apparatus Alliance 2695 with UV diode array detector csic.es
Column GEMINI 5µm C18 110Å (250 x 10.0 mm) csic.es
Mobile Phase Water (H2O) and Methanol (MeOH) gradient csic.es
Example Gradient From 40:60 (H2O:MeOH) to 10:90 over 30 minutes csic.es
Flow Rate 2.0 mL/min csic.es

| Detection | UV absorption | csic.es |

In some instances, fractions collected from HPLC may still contain co-eluting impurities. Preparative Thin-Layer Chromatography (TLC) serves as a valuable subsequent purification step. csic.es This method involves applying the impure sample as a band onto a glass plate coated with a layer of adsorbent, such as silica gel 60 F254. csic.esaadvanceinstruments.comsigmaaldrich.com The plate is then developed in a chamber with a suitable mobile phase. The separated compound bands are visualized (often under UV light), and the band corresponding to this compound is physically scraped from the plate. sigmaaldrich.com The pure compound is then recovered by eluting it from the silica with an appropriate solvent. This technique was instrumental in separating this compound from a co-eluting compound, ajugaflorin C, in one study. csic.es

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Spectroscopic Techniques for Structural Elucidation in Research

Once a pure sample of this compound is obtained, its complex chemical structure is determined using a combination of powerful spectroscopic techniques. researchgate.net The application of both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural characterization. researchgate.netcsic.es

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular weight and, consequently, the molecular formula of the compound (C29H42O9). csic.es

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy provides detailed information about the carbon-hydrogen framework. csic.esresearchgate.net Techniques such as ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments allow researchers to piece together the molecule's connectivity and stereochemistry. The structural elucidation of this compound was confirmed by comparing its extensive NMR spectroscopic data with previously reported values. researchgate.netcsic.es Specific proton NMR signals are characteristic of the molecule's structure. csic.es

Table 4: Selected ¹H NMR Spectroscopic Data for this compound (in CDCl3)

Proton Position Chemical Shift (δH) Multiplicity Coupling Constant (J in Hz) Source
H-6 4.76 dd 10.9, 5.2 csic.es
H2-16 4.74 d 1.8 csic.es
H2-18 2.61, 2.83 d 4.3 csic.es
H3-17 0.84 d 5.4 csic.es
H3-20 0.78 s - csic.es

Note: Data is based on values reported in the literature for a closely related analog, where most chemical shifts matched those of this compound. csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy Analyses

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. nih.gov The process involves a comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra to determine the carbon skeleton and the precise placement of functional groups.

Detailed research findings indicate that the structure of this compound was confirmed by comparing its NMR spectral data with those of known, structurally similar neo-clerodane diterpenoids, such as ajugarin I. csic.esresearchgate.net This comparative approach is crucial for assigning the complex signals characteristic of the neo-clerodane framework.

The analysis typically involves several types of NMR experiments:

¹H-NMR (Proton NMR): This provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals in the ¹H-NMR spectrum of this compound are used to define the proton framework.

¹³C-NMR (Carbon-13 NMR): This technique identifies all the unique carbon atoms in the molecule, revealing the presence of carbonyls from ester groups, carbons of the furan (B31954) ring, and the olefinic carbons typical of the neo-clerodane structure.

2D-NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity. COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate proton signals with their directly attached carbon atoms and with carbons that are two to three bonds away, respectively. researchgate.netbiocrick.com These correlations are indispensable for assembling the complete molecular structure and confirming the location of the various ester groups attached to the diterpenoid core.

While specific shift values are published in dedicated literature, the table below summarizes the types of proton and carbon signals characteristic of this compound's structure as determined by NMR analysis.

NucleusSignal Type/RegionStructural Interpretation
¹HDownfield signals (δ > 5.0 ppm)Protons on double bonds and those adjacent to oxygen atoms (e.g., H-3, H-6, H-12, H-14).
¹HUpfield signals (δ 0.8 - 2.5 ppm)Methyl, methylene, and methine protons of the core skeleton and ester side chains.
¹³CDownfield signals (δ > 170 ppm)Carbonyl carbons of the acetate (B1210297) and 2-methylbutyrate (B1264701) ester groups.
¹³COlefinic/Furan region (δ 100 - 150 ppm)Carbons of the C=C double bond and the β-substituted furan ring.
¹³COxygenated carbons (δ 60 - 85 ppm)Carbons of the decalin core and epoxide ring attached to oxygen (e.g., C-3, C-4, C-6, C-12, C-18, C-19).
¹³CAliphatic region (δ 15 - 55 ppm)Remaining methyl, methylene, and methine carbons of the core and ester groups.

Mass Spectrometry (MS) Investigations

Mass spectrometry is a critical analytical tool used to determine the molecular weight and elemental composition of this compound. nih.govcsic.es High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement.

This precise mass data allows for the unambiguous determination of the molecular formula, which for this compound is C₂₉H₄₂O₉. chemfaces.com The molecular weight is confirmed to be approximately 534.7 g/mol . chemfaces.com The fragmentation pattern observed in the MS/MS spectra can also offer supplementary structural information, helping to confirm the presence and nature of the ester side chains by identifying the loss of these groups from the parent ion.

Other Relevant Spectroscopic Approaches

In addition to NMR and MS, other spectroscopic methods are often used in the initial characterization of neo-clerodane diterpenoids, including this compound. researchgate.net

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands corresponding to hydroxyl (-OH) groups, carbonyl (C=O) groups of the ester and lactone functions, and carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV spectroscopy helps in identifying the chromophores within the molecule. For this compound, this would primarily detect the π-electron systems of the α,β-unsaturated γ-lactone and any other conjugated systems. researchgate.net

Together, these spectroscopic methodologies provide a complete and detailed picture of the molecular structure of this compound, which is essential for its definitive identification and subsequent research. csic.esresearchgate.net

Biosynthetic Pathways and Precursor Studies

General Diterpenoid Biosynthesis in Plants

The journey to synthesizing diterpenoids, including Ajugamarin F4, begins with fundamental five-carbon (C5) building blocks. In higher plants, these precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are primarily generated through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates within the plastids. pnas.orggenome.jptandfonline.com The MEP pathway utilizes glyceraldehyde-3-phosphate (GAP) and pyruvate (B1213749), products of glycolysis, as its initial substrates. researchgate.netaocs.org

The key steps in this foundational pathway are:

Initiation: The MEP pathway starts with the condensation of pyruvate and GAP, a reaction catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). tandfonline.comresearchgate.net

Formation of IPP and DMAPP: Through a series of subsequent enzymatic reactions, 1-deoxy-D-xylulose-5-phosphate is converted into both IPP and DMAPP. pnas.org

Precursor Synthesis: The C20 precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP), is then assembled. oup.com This reaction, catalyzed by GGPP synthase (GGPPS), involves the sequential condensation of three molecules of IPP with one molecule of DMAPP. aocs.orgcsic.es

GGPP represents a critical metabolic branch-point. oup.comnih.gov From this central precursor, metabolic flux can be directed toward the synthesis of a wide array of essential primary and specialized metabolites, including chlorophylls, carotenoids, gibberellins (B7789140), and the vast family of diterpenoids. aocs.orgnih.govpnas.org The biosynthesis of specialized diterpenoids is initiated in the plastids, where the MEP pathway provides the necessary isoprenyl units. nih.gov

Proposed Biosynthetic Routes to Neo-Clerodane Core

The formation of the characteristic bicyclic decalin core of clerodane diterpenoids is a pivotal stage that diverges from general diterpenoid metabolism. The biosynthesis of the neo-clerodane skeleton, which defines the stereochemistry of this compound, is proposed to proceed from the universal C20 precursor, GGPP, through a series of complex cyclizations and rearrangements. nih.govresearchgate.netrsc.org

The proposed biosynthetic cascade involves:

Initial Cyclization: The process begins with a proton-initiated cycloisomerization of GGPP, catalyzed by a class II diterpene synthase (diTPS). nih.govcjnmcpu.commdpi.com This reaction forms a bicyclic labdane-type diphosphate intermediate, such as copalyl diphosphate (CPP). nih.govrsc.org

Skeletal Rearrangement: The labdane (B1241275) intermediate then undergoes a significant skeletal rearrangement. This involves a series of concerted or stepwise 1,2-hydride and methyl group migrations. nih.govrsc.org This rearrangement is the defining step that transforms the labdane backbone into the clerodane skeleton. nih.gov

Formation of cis and trans Fusions: The nature of the rearrangement process dictates the stereochemistry of the decalin ring fusion. A fully concerted process is thought to result exclusively in trans-fused clerodanes. nih.govrsc.org However, a stepwise process, which proceeds through a transient halimane-type carbocation intermediate, allows for the formation of both cis- and trans-fused ring systems. nih.govrsc.orgmdpi.com

Establishment of Neo-Clerodane Stereochemistry: The term neo-clerodane specifies the absolute stereochemistry of the carbon backbone, which is identical to that of the archetypal compound, clerodin. nih.govwikipedia.org The specific enzymatic machinery, particularly the stereochemical control exerted by the class I and class II diTPSs, ensures the formation of this precise configuration during the cyclization and rearrangement cascade. The biosynthesis of other neo-clerodanes, such as salvinorin A, is also proposed to follow a similar pathway from GGPP. researchgate.net

Research suggests that the clerodane biosynthetic pathway in the Lamiaceae family, to which Ajuga species belong, evolved through the recruitment and subsequent neofunctionalization of genes from more ancient diterpenoid pathways, such as those for gibberellins and abietanes. nih.gov

Enzymatic and Metabolic Regulation of Ajugamarin F 4 Formation (Theoretical)

The biosynthesis of a specific, highly decorated compound like this compound requires multiple layers of regulation, from the supply of precursors to the final tailoring reactions. While the precise regulatory network for this compound has not been fully elucidated, a theoretical framework can be constructed based on established principles of diterpenoid biosynthesis. researchgate.net

Module I: Skeleton Formation: Catalyzed by diTPSs, GGPP is converted into the foundational diterpene skeleton. cjnmcpu.comresearchgate.netresearchgate.net

Module II: Oxidation: The hydrocarbon scaffold is then oxygenated by enzymes, most notably cytochrome P450 monooxygenases (CYPs). cjnmcpu.comresearchgate.net

Module III: Post-Modification: Further tailoring enzymes, such as transferases and isomerases, add final functional groups. cjnmcpu.comresearchgate.netresearchgate.net

Enzymatic Regulation: The specific structure of this compound, with its various oxygen-containing functional groups, strongly implies a significant role for CYPs in its biosynthesis. After the neo-clerodane core is formed by diTPSs, a series of specific CYPs would theoretically catalyze hydroxylations and other oxidative modifications at precise positions on the molecule. This is a common mechanism for generating the vast chemical diversity observed in diterpenoids. researchgate.netresearchgate.net

Metabolic Regulation: The production of this compound is likely controlled at several metabolic levels:

Precursor Availability: The amount of GGPP available for diterpenoid synthesis is a primary control point. Many plant genomes contain multiple genes for GGPPS, the enzyme that produces GGPP. frontiersin.org These genes often show differential expression patterns in various tissues or under different environmental conditions, allowing the plant to fine-tune the metabolic flux of GGPP into specific downstream pathways. csic.esfrontiersin.org

Metabolic Channeling: To enhance efficiency and prevent the diffusion of reactive intermediates, the enzymes of a biosynthetic pathway are often physically associated in metabolons. It is plausible that the diTPSs and CYPs involved in this compound biosynthesis form such a complex, channeling the intermediates directly from one active site to the next. A similar mechanism involving a recruiting protein has been observed to direct GGPP toward chlorophyll (B73375) synthesis in rice, suggesting such protein-protein interactions are a key regulatory strategy. pnas.org

Transcriptional Control: The biosynthesis of specialized diterpenoids, which often function in plant defense, is typically regulated at the transcriptional level. cjnmcpu.com Expression of the biosynthetic genes (diTPSs, CYPs, etc.) is often induced by external stimuli such as herbivory or pathogen attack. This response is mediated by signaling molecules like phytohormones. Therefore, it is probable that the genes responsible for this compound production are part of a regulatory network that can be activated when the plant is under stress.

Synthetic Chemistry Approaches and Analog Development

Total Synthesis Endeavors for Related Neo-Clerodane Diterpenoids

The synthesis of the neo-clerodane skeleton, characterized by its decalin core and various oxygenated functional groups, presents considerable stereochemical and regiochemical challenges. Chemists have devised numerous elegant strategies to assemble this complex framework, often featuring the construction of multiple contiguous stereocenters. acs.orgrsc.org

The total synthesis of neo-clerodane diterpenoids often begins with a retrosynthetic analysis that breaks the target molecule down into simpler, more accessible starting materials. Common strategies involve:

Diels-Alder Reaction: A powerful strategy for forming the core bicyclic decalin system. For instance, a proposed synthesis for Scaparin C, a clerodane-type diterpenoid, envisions a Diels-Alder reaction to generate a key substrate, which then undergoes further transformations. ewadirect.com An ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder reaction was a key step in the collective total synthesis of seven pentacyclic 19-nor-clerodane diterpenoids, efficiently creating a cis-decalin intermediate with five continuous stereocenters. rsc.org

Radical Cyclization: Samarium diiodide (SmI₂) mediated radical cyclizations are frequently employed to construct highly congested carbon centers. In the total syntheses of (−)-crotonine G and (−)-crotonolide D, a SmI₂-mediated ketyl radical cyclization was used to form a critical quaternary carbon at the core of the molecules. acs.org

Annulation Strategies: Building the ring system step-by-step from a known starting material is another common approach. The synthesis of methyl barbascoate, for example, utilized a Wieland-Miescher ketone analogue as a foundational building block. researchgate.net

Key Disconnections: Strategic disconnections often target the furan (B31954) or lactone side chains and the decalin core. In the synthesis of (−)-teubrevin G, a rearranged neo-clerodane, the retrosynthesis envisioned alkylation of a β-keto ester to form the γ-lactone. acs.org For crotonine G and crotonolide D, the furan ring was introduced after the formation of the core skeleton, followed by oxidative cleavage to install unusual oxidation at C-19 and C-20. acs.org

Table 1: Key Retrosynthetic Strategies for Neo-Clerodane Diterpenoids

Strategy Key Reaction/Approach Example Target Molecule(s) Citation(s)
Cycloaddition Inverse-electron-demand Diels-Alder (+)-Teucvin, (+)-Cracroson A rsc.org
Radical Cyclization SmI₂-mediated ketyl radical cyclization (−)-Crotonine G, (−)-Crotonolide D acs.org
Annulation Use of Wieland-Miescher ketone analogue Methyl barbascoate researchgate.net

The construction of the neo-clerodane framework relies on a diverse toolbox of modern synthetic methods. These transformations are crucial for installing the correct stereochemistry and functional groups.

Carbon-Carbon Bond Formation:

Palladium-Catalyzed Carbonylation: This method was instrumental in a second-generation synthesis of methyl barbascoate, where a double carbonylation reaction was used to build key structural features. researchgate.net

Samarium Diiodide Mediated Reactions: Besides radical cyclizations, SmI₂ is also used for conjugate reductions, as seen in the synthesis of methyl barbascoate. researchgate.net

Friedel-Crafts Reaction: In a proposed synthesis of Scaparin C, a Friedel-Crafts reaction is suggested for connecting a 3-bromofuran (B129083) unit to the core structure. ewadirect.com

Ring and Functional Group Formation:

Furan Ring Assembly: The synthesis of (−)-teubrevin G featured the development of a totally regioselective method for assembling the trisubstituted furan ring. acs.org

Lactone Formation: Intramolecular cyclizations are common for forming the lactone rings present in many neo-clerodanes.

Oxidative Cleavage: Oxidative olefin cleavage was a key step in the synthesis of crotonine G and crotonolide D to install the necessary oxidation patterns. acs.org

Stereochemical Control:

The stereoselective construction of the decalin skeleton is a central challenge in synthesizing clerodane diterpenoids. acs.org Asymmetric catalysis, as demonstrated by the ytterbium-catalyzed Diels-Alder reaction, is a powerful tool for establishing the initial stereocenters, which then guide the stereochemistry of subsequent transformations. rsc.org

Retrosynthetic Analysis and Strategic Disconnections

Semi-Synthesis and Derivatization Strategies for Ajugamarin F 4

Semi-synthesis, which involves the chemical modification of readily available natural products, is an efficient and powerful approach to generate novel derivatives and explore structure-activity relationships. nsf.gov This is particularly relevant for complex molecules like neo-clerodane diterpenoids, where total synthesis can be long and arduous. nih.govnih.gov

Natural products isolated from plants of the Ajuga genus serve as excellent starting points for chemical modification. sci-hub.se While specific semi-synthesis starting from Ajugamarin F 4 is not widely reported, studies on closely related compounds demonstrate the feasibility of this approach.

A prime example is the biotransformation of scutebarbatine F, a neo-clerodane diterpenoid, using the microorganism Streptomyces sp.. nih.gov This process yielded nine new metabolites through reactions that are often difficult to achieve with conventional synthetic methods, such as: nih.gov

Hydroxylation

Acetylation

Deacetylation

This microbial transformation introduced hydroxyl and acetyl groups at specific positions, creating a library of new analogues. nih.gov For example, compounds with a newly introduced 18-OAc group and others with a 2-OH group were generated, representing novel structural motifs within the 13-spiro neo-clerodane class. nih.gov Such methods could theoretically be applied to Ajugamarin F 4 or its precursors to generate new derivatives.

Ajugamarin F 4 belongs to a large family of structurally similar neo-clerodane diterpenoids isolated from Ajuga species. bioline.org.brresearchgate.netresearchgate.net The natural diversity of these compounds provides a blueprint for the synthesis of analogues. Ajugamarin F 4 itself is the 12-(2-methylbutyryloxy) analogue of ajugarin I. researchgate.netresearchgate.net It was isolated alongside other known compounds like ajugarin I, ajugalides B and C, and ajugamacrin (B12307994) E, which differ primarily in the nature and position of their ester substituents. nih.gov

The synthesis of analogues can be achieved through:

Modification of Ester Groups: The ester groups at various positions on the neo-clerodane skeleton are prime targets for modification. Hydrolysis of an existing ester followed by re-esterification with different acyl groups can generate a wide range of analogues.

Biotransformation: As demonstrated with scutebarbatine F, microorganisms can be used to introduce new functional groups onto the core structure, leading to novel derivatives. nih.gov This approach could potentially create hydroxylated or acetylated versions of Ajugamarin F 4.

Chemical Derivatization: The molecular structure of Ajugamarin F 4 and its relatives, confirmed through extensive NMR and single-crystal X-ray diffraction, reveals potential sites for chemical derivatization, such as hydroxyl groups that can be modified. researcher.life

Table 2: Examples of Naturally Occurring Analogues and Semi-Synthetic Derivatives of Neo-Clerodane Diterpenoids

Compound Name Relationship to Parent Structure Modification Type Citation(s)
Ajugamarin F 4 12-(2-methylbutyryloxy)ajugarin I Natural Analogue researchgate.netresearchgate.net
Ajugaflorin B 3β-(iso-butyryloxy)ajugarin I Natural Analogue researchgate.net
Ajugaflorin C 12-(iso-butyryloxy)ajugarin I Natural Analogue researchgate.net
Ajugalide B 1-acetoxy-12-hydroxy Natural Analogue researchgate.net
Scutebarbatine F₁-F₉ Hydroxylated, acetylated, and deacetylated products Biotransformation nih.gov

These examples underscore the potential for creating a diverse array of Ajugamarin F 4 analogues by leveraging both the biosynthetic machinery of nature and the tools of modern synthetic chemistry.

Structure Activity Relationship Sar Studies

Correlating Structural Motifs with Biological Activities

The biological profile of Ajugamarin F4 is intrinsically linked to its specific structural features, from the overarching molecular framework to the individual functional groups attached to it. The presence and orientation of these motifs dictate the molecule's interaction with biological targets.

The nature and position of acyl and hydroxyl groups on the neo-clerodane skeleton are critical determinants of biological activity. In this compound, the substituent at the C-12 position is a 2-methylbutyryloxy group. csic.es Studies comparing this compound to structurally similar neo-clerodanes have illuminated the significance of this acylation.

For instance, a comparative analysis with ajugarin I, which possesses a hydroxyl group at C-12 instead of an acyl group, reveals differences in their profiles. The acylation at C-12 in this compound is a key modification. csic.es Similarly, altering the type of acyl group can modulate activity. Ajugaflorin C, the 12-(iso-butyryloxy) analogue of ajugarin I, demonstrates that even subtle changes in the ester side chain can influence the compound's properties. csic.es

CompoundSubstituent at C-12Substituent at C-3
This compound 2-MethylbutyryloxyH
Ajugarin I HydroxyH
Ajugaflorin C Iso-butyryloxyH
Ajugaflorin D HydroxyHydroxy

This table illustrates the structural variations among this compound and related neo-clerodane diterpenoids, highlighting the differences in substituents at key positions.

The neo-clerodane skeleton is the foundational structure for a vast class of diterpenoids known for a wide array of biological activities, particularly as insect antifeedants. nih.govresearchgate.netresearchgate.net This bicyclic diterpenoid framework provides the correct three-dimensional orientation for the functional groups to interact with their biological targets. nih.gov The decalin moiety (C-1 to C-10) and the side chain at C-9 are characteristic features of this skeleton. nih.gov

Impact of Acyl and Hydroxy Substituents

Comparative SAR with Other Ajugamarins and Neo-Clerodane Diterpenoids

Comparing the SAR of this compound with other ajugamarins and related neo-clerodane diterpenoids provides valuable insights into the structural requirements for activity. Such comparisons reveal that even minor structural modifications can lead to significant changes in biological function.

A notable example is the comparison between furan-containing clerodanes and lactone-containing clerodanes. Recent studies on neuroprotection demonstrated that furan-clerodane diterpenoids could inhibit ferroptosis, whereas their lactone-based counterparts were inactive. nih.gov This places this compound, a furan-clerodane, within a class of compounds with potential for neuroprotective activity, distinguishing it from other neo-clerodanes that possess a butenolide or γ-lactone side chain.

Furthermore, within the furan-clerodane subgroup, the nature of the ester group at C-12 is a key differentiator. This compound features a 12-(2-methylbutyryloxy) group, while other analogues like Ajugaflorin C have a 12-(iso-butyryloxy) group. csic.es These differences, along with variations in hydroxylation and acylation patterns at other positions (e.g., C-2, C-3, C-6), create a diverse library of natural compounds. csic.es For example, some neo-clerodanes possessing a 13-spiro-α,β-unsaturated-γ-lactone show cytotoxic and antimicrobial activity, a feature absent in this compound. bas.bg Similarly, studies on anticancer activity have identified compounds like Ajugamarin A1 as potential leads, allowing for a comparative assessment of the structural features of this compound in the context of cytotoxicity. nih.gov

Compound ClassKey Structural FeatureReported Biological Activity Link
Furan-Clerodanes (e.g., this compound) Furan (B31954) ring in side chainInsect Antifeedant conicet.gov.ar, Ferroptosis Inhibition nih.gov
Lactone-Clerodanes Lactone ring in side chainInactive in Ferroptosis Inhibition nih.gov
Clerodanes with Spiro-Lactone 13-spiro-α,β-unsaturated-γ-lactoneCytotoxic and Antimicrobial Activity bas.bg

This table provides a comparative overview of different neo-clerodane subclasses based on their side-chain structure and associated biological activities.

Computational Approaches in SAR Analysis (Theoretical)

In modern drug discovery, computational methods are increasingly used to supplement experimental SAR studies. For complex molecules like neo-clerodane diterpenoids, theoretical approaches provide powerful tools for understanding their structure and predicting their activity.

One critical application is the determination of absolute configuration. Methods such as the comparison between experimental and calculated Electronic Circular Dichroism (ECD) spectra are employed to definitively establish the stereochemistry of newly isolated compounds. researchgate.netmdpi.com This is crucial because biological activity is often highly dependent on the specific 3D arrangement of a molecule.

Computational modeling is also used to perform conformational analysis. Such studies can identify the lowest energy conformations of a molecule and determine the spatial relationships between key functional groups. conicet.gov.ar For example, a theoretical study on clerodane antifeedants suggested that an optimum interatomic distance of 9.5 to 10.5 Å between the furan ring and another key moiety is necessary for high activity. conicet.gov.ar These analyses help to build pharmacophore models that define the essential geometric and electronic features required for a compound to bind to its target. Quantum chemical calculations and advanced NMR calculation methods are also utilized to refine structural elucidation and support SAR hypotheses for this class of compounds. nih.govresearchgate.net While specific computational SAR studies focused solely on this compound are not widely reported, these established methodologies for the neo-clerodane class are directly applicable to understanding its molecular behavior.

Mechanistic Investigations of Biological Activities in Preclinical Models

Antifeedant Activity Research

The capacity of neo-clerodane diterpenes to deter insect feeding is a well-documented biological property of the Ajuga genus. researchgate.net Ajugamarin F4 has been identified and studied as part of this class of compounds. researchgate.net

Research into the antifeedant properties of compounds like this compound typically employs dual-choice feeding assays. researchgate.net In these models, insect larvae are presented with a choice between a control food source (e.g., a leaf disc treated with a solvent) and a food source treated with the test compound. The degree of consumption of both the treated and untreated discs is measured over a specific period to determine the antifeedant effect. researchgate.net The results are often quantified using a feeding ratio or an antifeedant index, with values calculated to determine the concentration at which feeding is reduced by 50% (FR50). researchgate.net These assays provide a controlled method to evaluate the deterrence capabilities of isolated phytochemicals against specific insect pests. bioline.org.brresearchgate.net

Spodoptera littoralis : The antifeedant activity of several neo-clerodane diterpenes, including this compound, has been evaluated against the larvae of Spodoptera littoralis, a polyphagous pest. researchgate.netresearchgate.net In dual-choice feeding assays, this compound, isolated from Ajuga forrestii, was tested against fifth-instar larvae of S. littoralis. researchgate.net The compound's structure was elucidated through NMR spectroscopic data, confirming its identity with previously reported findings. researchgate.netresearchgate.net The antifeedant activity of the isolated diterpenes from the plant was reported, highlighting the potential of these compounds in pest management. researchgate.netchemfaces.com

Athalia rosae ruficornis : The turnip sawfly, Athalia rosae ruficornis, is known to be strongly attracted to and stimulated to feed by neo-clerodane diterpenoids found on the leaf surfaces of Ajuga species. chemfaces.comresearchgate.net While specific feeding stimulant studies have focused on compounds like ajugatakasins, the research confirms the significant role of this class of diterpenoids, to which this compound belongs, in the chemical ecology and feeding behavior of this insect. biomedres.uschemfaces.comresearchgate.net

Target InsectAssay TypePlant Source of CompoundKey Finding
Spodoptera littoralis Dual-choice feeding assayAjuga forrestiiThis compound is among the neo-clerodane diterpenes tested for antifeedant activity against this species. researchgate.netresearchgate.net
Athalia rosae ruficornis Feeding stimulant analysisAjuga decumbensAdults are pharmacophagously stimulated to feed by neo-clerodane diterpenoids from Ajuga species. chemfaces.comresearchgate.net

In Vitro and In Vivo Models for Insect Feeding Assays

Anti-inflammatory Research

Compounds from the Ajuga genus are recognized for their anti-inflammatory properties. researchgate.netbrieflands.com Research in this area often involves investigating the effects of these compounds on cellular models of inflammation, focusing on key inflammatory pathways. biomedres.usresearchgate.net

Macrophages are central to the inflammatory response and are widely used as cellular models to screen for anti-inflammatory potential. mdpi.com Cell lines such as the murine macrophage RAW 264.7 and J774A.1 are common choices. mdpi.comcaldic.com In these models, inflammation is typically induced by lipopolysaccharide (LPS), a component of bacterial cell walls. biomedres.usnih.gov Researchers then measure the ability of a test compound to inhibit the production of pro-inflammatory mediators by these activated macrophages. nih.gov While studies have demonstrated that extracts and other isolated compounds from Ajuga decumbens can inhibit nitric oxide production in RAW 264.7 macrophages, specific data on this compound's activity in these models is part of the broader investigation into the genus's potential. biomedres.us

A primary mechanism for the anti-inflammatory activity of many natural compounds is the modulation of nitric oxide (NO) production. qiagen.com In inflammatory conditions, large amounts of NO are produced by the enzyme inducible nitric oxide synthase (iNOS). qiagen.comresearchgate.net The overexpression of iNOS and subsequent high levels of NO contribute to inflammation-mediated tissue damage. biorxiv.org

Research on related neo-clerodane diterpenoids from Ajuga has shown direct inhibition of LPS-induced NO production in macrophage cell lines. biomedres.usresearchgate.net This inhibition is often linked to the downregulation of iNOS protein expression. researchgate.netnih.gov For example, Ajugacumbin J and Ajugacumbin D, also isolated from A. decumbens, exhibited inhibitory activities on NO production in RAW 264.7 macrophages. biomedres.us This mechanism, involving the suppression of the iNOS/NO pathway, is a key focus of anti-inflammatory research for compounds within this class. researchgate.netbiorxiv.org

Inflammatory Mediator/EnzymeCellular ModelInducerEffect of Related Ajuga Compounds
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSAjugacumbin J and Ajugacumbin D showed inhibitory activity on NO production. biomedres.us
Inducible Nitric Oxide Synthase (iNOS)BV-2 Microglia, MacrophagesLPSOther neo-clerodane diterpenoids regulate the expression of iNOS protein. researchgate.netnih.gov

Cellular Model Systems (e.g., Macrophages)

Antitumor/Anticancer Research

The evaluation of natural compounds for anticancer activity is a significant area of preclinical research. nih.gov Various compounds isolated from the Ajuga genus have demonstrated potential antitumor and cytotoxic activities in preclinical models. bioline.org.brfrontiersin.org These studies often utilize in vitro cancer cell lines and in vivo animal models to assess efficacy and mechanisms of action. nih.govebraincase.com

Investigations into Ajuga extracts have shown cytostatic effects on murine melanoma (B16.F10) and colon carcinoma (C26) cell lines. frontiersin.org The antitumor activity is often attributed to a complex mixture of phytochemicals, including diterpenoids. frontiersin.org Research on specific neo-clerodane diterpenes has identified their potential as anticancer agents. researchgate.net For instance, Ajugamarin A1, a structurally related compound, exhibited potent in vitro anticancer activity against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines, suggesting it could be a lead compound for drug development. researchgate.net While this compound has been isolated and characterized alongside these active compounds, its specific antitumor activity is a subject for further direct investigation. bioline.org.brresearchgate.net The use of xenograft models, where human tumor cells are implanted in immunodeficient mice, is a common subsequent step in preclinical development to evaluate in vivo efficacy. nih.govnih.gov

Investigation in Various Cancer Cell Lines

Currently, specific cytotoxic activity data, such as IC50 values for this compound against particular cancer cell lines, are not extensively documented in available research. While studies on crude extracts of Ajuga species have demonstrated general anti-cancer properties, the direct contribution and specific efficacy of this compound have not been singled out in comprehensive studies. sci-hub.sebioline.org.brdokumen.pub

Exploration of Cellular Mechanisms (e.g., MAPK/ERK pathway, Apoptosis Induction)

The precise cellular and molecular mechanisms through which this compound may exert any anti-cancer effects have not yet been elucidated. There is no direct scientific evidence to date linking this compound to the modulation of the MAPK/ERK signaling pathway or the induction of apoptosis in cancer cells. numberanalytics.comresearchgate.net The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. numberanalytics.comresearchgate.net Apoptosis, or programmed cell death, is another crucial process that is often evaded by cancer cells, and its induction is a key mechanism for many chemotherapeutic agents. sci-hub.seepdf.pub While other natural compounds have been shown to influence these pathways, similar investigations specifically targeting this compound are not currently reported in the literature.

Antibacterial and Antiviral Activity Studies

The antibacterial and antiviral potential of this compound is suggested by studies on Ajuga plant extracts, which have shown activity against various pathogens. biomedres.usnih.govnih.gov However, specific data quantifying the activity of the isolated this compound, such as Minimum Inhibitory Concentration (MIC) values against specific bacterial or viral strains, are not available. For instance, methanolic extracts of Ajuga parviflora, from which this compound has been isolated, demonstrated a 70% reduction in Hepatitis C virus growth. nih.govactascientific.com Nevertheless, the activity of the purified compound remains to be specifically determined.

Table 1: Antibacterial and Antiviral Activity Data for this compound (Data Not Available)

Activity TypeTest Organism/VirusMetric (e.g., MIC, IC50)ResultReference
AntibacterialSpecific bacterial strainsMICData not available
AntiviralSpecific viral strainsIC50/EC50Data not available

Other Reported Biological Activities in Preclinical Contexts

Beyond the generally attributed anti-cancer, antibacterial, and antiviral properties of the Ajuga genus, there are no other specific biological activities reported for the isolated compound this compound in preclinical models within the reviewed scientific literature. sci-hub.sebioline.org.brdokumen.pubpjps.pk

Advanced Analytical Methodologies for Research and Quantification

Quantitative Analysis of Ajugamarin F 4 in Biological and Botanical Matrices

Accurate quantification of Ajugamarin F4 in complex mixtures such as plant extracts (botanical matrices) and biological fluids (e.g., blood, plasma) is fundamental for quality control, pharmacokinetic studies, and understanding its distribution. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of this quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful separation techniques ideal for analyzing components within a complex mixture. mdpi.com When coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, these methods provide high sensitivity and selectivity for quantifying specific compounds like this compound.

A representative approach for the quantitative analysis of neo-clerodane diterpenoids, the class of compounds to which this compound belongs, has been developed using UPLC coupled to a tandem mass spectrometer (MS/MS). researchgate.netnih.gov Such methods are optimized for sensitivity, speed, and reliability. For instance, a UPLC-MS/MS method was established for the simultaneous determination of several active diterpenoids from Rabdosia serra extract in rat plasma, demonstrating the capability of this platform for pharmacokinetic studies. nih.gov

Sample preparation is a critical first step. For biological samples like blood or plasma, a protein precipitation step, often using a high proportion of acetonitrile, is employed to remove interfering macromolecules. researchgate.netnih.govnih.gov The supernatant is then separated and analyzed.

The chromatographic separation is typically achieved on a reversed-phase column, such as a UPLC HSS T3 column. researchgate.netnih.gov A gradient elution with a mobile phase consisting of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) allows for the efficient separation of compounds with varying polarities. researchgate.netnih.gov

Detection by mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity. researchgate.netnih.gov In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte of interest, minimizing interference from other co-eluting compounds. The use of an electrospray ionization (ESI) source in positive ion mode is common for this class of compounds. researchgate.netnih.gov

Table 1: Representative UPLC-MS/MS Parameters for Analysis of this compound-related Diterpenoids

ParameterSpecificationReference
Chromatography System Ultra-Performance Liquid Chromatography (UPLC) researchgate.netnih.gov
Column UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) researchgate.netnih.gov
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile researchgate.netnih.gov
Flow Rate 0.4 mL/min researchgate.netnih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode researchgate.netnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.netnih.gov
Sample Preparation Protein Precipitation with Acetonitrile researchgate.netnih.govnih.gov

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a thorough validation process according to international guidelines (e.g., FDA, ICH). jppres.com Method validation establishes through documented evidence that the procedure is fit for its intended purpose. nih.govresearchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, and robustness. jppres.comscielo.brinformaticsjournals.co.in

A validated UPLC-MS/MS method for diterpenoids from Ajuga plants demonstrated excellent performance across these parameters. researchgate.netnih.gov

Linearity: The method showed a good linear relationship between the concentration of the analyte and the detector response over a specific range (e.g., 5-1000 ng/mL), with correlation coefficients (r²) greater than 0.997. researchgate.netnih.govjppres.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the agreement between replicate measurements. For the validated method, both intraday and interday accuracy and precision were within acceptable limits (e.g., less than 13.7%). researchgate.netnih.govnih.gov

Recovery and Matrix Effect: Recovery assesses the efficiency of the sample preparation process. The matrix effect evaluates the influence of co-eluting, interfering substances from the biological or botanical matrix on the ionization of the target analyte. In validated methods, recovery was consistent and matrix effects were within permissible ranges. researchgate.net

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. jppres.com

Table 2: Typical Validation Parameters for a Quantitative UPLC-MS/MS Method

Validation ParameterTypical Acceptance Criteria/ResultsReference
Linearity (r²) > 0.99 researchgate.netnih.govinformaticsjournals.co.in
Calibration Curve Range 5 - 1000 ng/mL researchgate.netnih.gov
Accuracy (% Bias) Within ±15% nih.govjppres.com
Precision (RSD%) ≤ 15% researchgate.netnih.gov
Recovery Consistent and reproducible researchgate.net
Selectivity No significant interference at the retention time of the analyte jppres.com

Development of Robust HPLC-UV/MS Methods

Metabolomics and Dereplication Strategies

Metabolomics involves the comprehensive analysis of all metabolites in a biological system. nih.gov In natural product research, LC-MS-based metabolomic profiling serves as a powerful tool for the rapid identification of known compounds in a crude extract, a process known as dereplication. nih.govresearchgate.net This strategy accelerates the discovery of novel compounds by quickly eliminating previously characterized substances from further investigation. researchgate.net

The process typically involves acquiring high-resolution mass spectrometry (HRMS) data from a plant extract, such as one from an Ajuga species. researchgate.netd-nb.info The accurate mass measurements and fragmentation patterns (MS/MS spectra) obtained are then compared against specialized natural product databases. d-nb.info This approach was successfully used in a study of Ajuga turkestanica, where UHPLC-ESI-QqTOF-MS/MS analysis led to the annotation of 51 different metabolites, including nine diterpenes. nih.govresearchgate.netd-nb.info This highlights the efficiency of metabolomics in profiling the chemical constituents of a plant. nih.govresearchgate.netd-nb.info

Dereplication strategies are crucial in the study of genera like Ajuga, which are known to produce a large number of structurally similar neo-clerodane diterpenoids. researchgate.netnih.gov By quickly identifying known compounds such as Ajugarin I or Ajugapitin, researchers can focus their isolation efforts on potentially new and uncharacterized molecules within the extract. researchgate.netfrontiersin.org

Bio-Affinity and Ligand Fishing Techniques for Target Identification (Theoretical)

Identifying the specific molecular targets with which a bioactive compound like this compound interacts is a critical step in understanding its mechanism of action. Bio-affinity techniques, often referred to as "ligand fishing," are powerful strategies for discovering such interactions directly from complex mixtures. nih.govnih.gov These methods rely on the specific binding affinity between a target molecule (e.g., an enzyme, receptor) and its ligand (e.g., this compound). nih.gov

The general principle involves immobilizing a biological target of interest onto a solid support, such as magnetic beads or a chromatography column. nih.govnih.gov The complex mixture, like a crude extract of an Ajuga species, is then incubated with the immobilized target. Compounds within the mixture that have an affinity for the target will bind to it, while non-binding components are washed away. The bound ligands are then eluted and identified, typically using LC-MS. nih.gov

Theoretically, this approach could be applied to this compound to:

Identify Enzyme Inhibitors: If this compound is hypothesized to inhibit a particular enzyme, that enzyme could be immobilized and used to "fish" for this compound from an Ajuga extract.

Discover Receptor Ligands: By immobilizing specific cellular receptors, one could screen for compounds that bind to them, potentially revealing this compound as a novel ligand.

Screen against Cellular Targets: The technique can be extended to using whole cell membranes immobilized on a support, allowing for the screening of compounds against a complex array of membrane-bound proteins in a more physiologically relevant context. nih.gov

These bio-affinity screening methods offer a significant advantage over traditional bioassay-guided fractionation by directly linking a compound to its biological target, thereby accelerating the process of drug discovery and mechanism elucidation. nih.gov

Future Research Directions and Potential Academic Applications

Elucidation of Undefined Biosynthetic Genes and Enzymes

The biosynthetic pathway of neo-clerodane diterpenoids, including Ajugamarin F4, is not yet fully understood. While research has identified some precursor enzymes, significant gaps in knowledge remain. Future research should focus on identifying and characterizing the specific genes and enzymes responsible for the intricate cyclization and oxidation steps that lead to the formation of the this compound skeleton. Studies have pointed to enzymes like Ajuga reptans ArTPS2, which produces a likely precursor to a variety of bioactive diterpenoids. researchgate.net A deeper investigation into the genomics and transcriptomics of Ajuga species, such as Ajuga decumbens and Ajuga macrosperma, could uncover the complete enzymatic cascade. researchgate.netdokumen.pub This knowledge would not only illuminate the metabolic pathways within these plants but could also enable the heterologous expression of these genes in microbial systems for sustainable production of this compound and related compounds.

Rational Design and Synthesis of Enhanced Analogues

The unique chemical structure of this compound serves as an excellent scaffold for medicinal chemistry efforts. Rational design and synthesis of novel analogues could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.govnih.gov By systematically modifying functional groups on the this compound molecule, researchers can explore structure-activity relationships (SAR). For instance, altering the ester and epoxide moieties could significantly impact its biological activity. researchgate.net The synthesis of a library of this compound derivatives would allow for comprehensive screening against various biological targets, potentially yielding new lead compounds for drug development. nih.gov

Comprehensive Characterization of Molecular Targets and Pathways

While this compound and related neo-clerodane diterpenoids are known to possess anti-inflammatory and antifeedant properties, their precise molecular targets are not fully characterized. researchgate.netresearchgate.net Future studies should aim to identify the specific proteins, receptors, and signaling pathways that this compound modulates. Research on similar compounds from Ajuga species suggests that inhibition of nitric oxide (NO) production and regulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) could be relevant mechanisms. researchgate.netresearchgate.net Advanced techniques such as proteomics, chemoproteomics, and molecular docking simulations can be employed to pinpoint direct binding partners and elucidate the compound's mechanism of action at a molecular level. researchgate.net This would provide a solid foundation for its potential therapeutic applications in inflammatory diseases.

Development of Advanced Delivery Systems for Preclinical Investigation

The clinical potential of natural products like this compound can be limited by factors such as poor solubility and bioavailability. The development of advanced drug delivery systems is crucial for overcoming these hurdles in preclinical studies. nih.gov Encapsulating this compound in nano-sized carriers such as liposomes, polymeric micelles, or nanoparticles could enhance its stability, prolong its circulation time, and enable targeted delivery to specific tissues. nih.gov These engineered systems can be designed to release the compound in a controlled manner, maximizing its therapeutic effect while minimizing potential off-target effects. nih.gov Investigating such formulations is a critical step in translating the in vitro activities of this compound into in vivo efficacy.

Ecological Implications and Role in Plant Defense Mechanisms

Secondary metabolites play a crucial role in how plants interact with their environment. interesjournals.orgresearchgate.net For this compound, its role as an insect antifeedant appears to be a significant ecological function. researchgate.net These compounds act as deterrents, protecting the plant from herbivory. interesjournals.orgthescipub.comfrontiersin.orgwalshmedicalmedia.com Future ecological research could explore the breadth of this defensive activity against a wider range of herbivores and pathogens. Investigating how environmental stressors influence the production of this compound in Ajuga plants could provide insights into the adaptability of plant defense mechanisms. interesjournals.orgresearchgate.net Understanding these ecological roles is not only important for plant biology but could also have applications in agriculture, potentially leading to the development of natural pesticides. thescipub.com

Exploration of Novel Preclinical Models for Activity Evaluation

To thoroughly evaluate the biological activities of this compound, the use of innovative preclinical models is essential. The zebrafish (Danio rerio) model, for example, has emerged as a powerful tool for in vivo screening of natural products, particularly for anti-inflammatory activity. researchgate.net This model allows for high-throughput screening and visualization of inflammatory processes in a living organism. researchgate.net Utilizing zebrafish larvae to test this compound and its synthetic analogues could accelerate the discovery of potent anti-inflammatory agents. researchgate.net Further exploration in established rodent models of specific diseases, such as arthritis or inflammatory bowel disease, would be necessary to validate findings and build a stronger case for potential clinical investigation.

Data Tables

Table 1: Chemical Profile of this compound

PropertyValueSource
Chemical Formula C29H42O9 biorbyt.com
Molecular Weight 534.7 g/mol biorbyt.com
CAS Number 122587-84-2 biorbyt.com
Compound Class neo-Clerodane Diterpenoid researchgate.netresearchgate.net

Table 2: Associated Compounds from Ajuga Species

Compound NameClassSource Plant(s)Reference
Ajugamarin A2neo-Clerodane DiterpenoidAjuga decumbens researchgate.netresearchgate.net
Ajugamarin G1neo-Clerodane DiterpenoidAjuga decumbens researchgate.netresearchgate.net
Ajugamarin H1neo-Clerodane DiterpenoidAjuga decumbens researchgate.netresearchgate.net
Ajugarin Ineo-Clerodane DiterpenoidAjuga macrosperma researchgate.netsci-hub.se
Ajugalides Bneo-Clerodane DiterpenoidAjuga macrosperma dokumen.pubresearchgate.net
Ajugalides Cneo-Clerodane DiterpenoidAjuga macrosperma dokumen.pubresearchgate.net
Ajugamacrin (B12307994) Eneo-Clerodane DiterpenoidAjuga macrosperma scribd.comresearchgate.net
Ajugatakasin Bneo-Clerodane DiterpenoidAjuga macrosperma scribd.comresearchgate.net

Q & A

Q. How is Ajugamarin F4 isolated and purified from natural sources, and what analytical techniques are critical for confirming its structure?

this compound is typically isolated using chromatographic techniques such as column chromatography or HPLC, guided by bioactivity assays. Structural confirmation requires spectroscopic methods: nuclear magnetic resonance (NMR) for elucidating carbon and hydrogen frameworks, mass spectrometry (MS) for molecular weight and fragmentation patterns, and infrared (IR) spectroscopy for functional groups. Researchers must cross-reference spectral data with published literature and ensure purity via HPLC or TLC .

Q. What experimental protocols are recommended for synthesizing this compound derivatives to study structure-activity relationships (SAR)?

Synthesis involves modifying the core scaffold of this compound through regioselective reactions (e.g., acetylation, oxidation) or introducing functional groups via click chemistry. Researchers should document reaction conditions (solvent, temperature, catalysts), monitor progress using TLC/GC-MS, and characterize products with NMR and X-ray crystallography. Method reproducibility is critical, and protocols should align with IUPAC guidelines for compound naming and reporting .

Q. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

Assays must include positive and negative controls (e.g., known inhibitors or vehicle solutions) to validate results. For cytotoxicity studies, use standardized cell lines (e.g., HeLa, MCF-7) and measure IC50 values via MTT or SRB assays. Ensure statistical robustness by triplicate trials and account for batch variability in natural product extracts. Data should report confidence intervals and p-values to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies often arise from variations in extraction methods, assay conditions, or compound purity. To address this:

  • Replicate experiments using standardized protocols (e.g., OECD guidelines).
  • Perform comparative metabolomic profiling to identify co-extracted impurities affecting bioactivity.
  • Use multivariate analysis to isolate variables contributing to divergent results (e.g., solvent polarity, cell line sensitivity) .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in complex biological systems?

Combine omics approaches (transcriptomics, proteomics) with molecular docking studies. For example:

  • Perform RNA-seq to identify differentially expressed genes post-treatment.
  • Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding affinities with target proteins.
  • Cross-validate findings with CRISPR-Cas9 knockout models to confirm pathway involvement .

Q. How should researchers design studies to assess the ecological impact of this compound extraction from endangered plant species?

  • Conduct field surveys to quantify biomass availability and regeneration rates of source plants.
  • Develop synthetic biology approaches (e.g., heterologous expression in yeast) to reduce reliance on natural sources.
  • Use life-cycle assessment (LCA) models to compare sustainability of extraction vs. synthesis .

Data Management and Reproducibility

Q. What are best practices for managing and sharing spectral and bioassay data related to this compound?

  • Store raw NMR/MS files in open-access repositories (e.g., Zenodo) with metadata tags for compound ID and experimental conditions.
  • Include detailed instrument parameters (e.g., NMR frequency, MS ionization mode) in supplementary materials.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and use data management plans (DMPs) to outline storage, backup, and sharing protocols .

Q. How can researchers ensure reproducibility of pharmacological studies involving this compound?

  • Publish step-by-step protocols for extraction, synthesis, and assay procedures.
  • Provide access to authenticated vouchers of plant specimens (deposited in herbaria) or synthetic intermediates.
  • Use blinded analysis and third-party validation for critical experiments .

Methodological Challenges

Q. What analytical challenges arise in quantifying this compound in multi-component natural extracts, and how can they be mitigated?

Co-eluting compounds in HPLC or overlapping NMR signals complicate quantification. Solutions include:

  • Employing hyphenated techniques like LC-MS/MS with MRM (multiple reaction monitoring).
  • Using qNMR with internal standards (e.g., maleic acid) for absolute quantification.
  • Applying chemometric tools (PCA, PLS-DA) to deconvolute spectral data .

Q. How can computational modeling enhance the study of this compound’s pharmacokinetic properties?

  • Use molecular dynamics (MD) simulations to predict bioavailability and blood-brain barrier penetration.
  • Apply QSAR (quantitative structure-activity relationship) models to optimize lead compounds for reduced toxicity.
  • Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.